Product packaging for 2,4,6-Trimethyl-1,8-naphthyridine(Cat. No.:CAS No. 54416-39-6)

2,4,6-Trimethyl-1,8-naphthyridine

Cat. No.: B14632661
CAS No.: 54416-39-6
M. Wt: 172.23 g/mol
InChI Key: MBQFVDZTIBMWRH-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,8-naphthyridine is a chemical compound based on the 1,8-naphthyridine core, a privileged structure in medicinal chemistry and chemical research. The 1,8-naphthyridine scaffold is a diazanaphthalene system consisting of two fused pyridine rings and is known to be a key pharmacophore in a wide range of bioactive molecules . This scaffold and its derivatives have been extensively investigated for their diverse biological activities. Research has shown that 1,8-naphthyridine derivatives can function as antibacterial agents by inhibiting targets such as DNA gyrase and topoisomerase IV . Beyond antimicrobial applications, these compounds have also demonstrated significant potential as inhibitors of various enzymes, including carbonic anhydrase (CA) and alkaline phosphatase (ALP) isozymes, suggesting relevance in areas such as cancer therapy and the treatment of bone disorders like rheumatoid arthritis . Furthermore, certain 1,8-naphthyridine derivatives are known to act as intercalating agents with double-stranded DNA, leading to the exploration of their antitumor properties . The specific substitution pattern on the 1,8-naphthyridine ring, such as the methyl groups present in this compound, can be critical for modulating the compound's physicochemical properties, binding affinity, and selectivity towards specific biological targets. This makes it a valuable intermediate for researchers in drug discovery and development. This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B14632661 2,4,6-Trimethyl-1,8-naphthyridine CAS No. 54416-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54416-39-6

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4,6-trimethyl-1,8-naphthyridine

InChI

InChI=1S/C11H12N2/c1-7-4-10-8(2)5-9(3)13-11(10)12-6-7/h4-6H,1-3H3

InChI Key

MBQFVDZTIBMWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(C=C2C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,6 Trimethyl 1,8 Naphthyridine and Its Functionalized Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 2,4,6-Trimethyl-1,8-naphthyridine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. youtube.com For the this compound core, several strategic disconnections can be envisioned, primarily focusing on the formation of the two pyridine (B92270) rings.

A primary disconnection strategy involves breaking the bonds of one of the pyridine rings, suggesting a cyclization reaction as the final key step. For instance, a disconnection of the C2-C3 and N1-C8a bonds points towards a reaction between a 2-aminopyridine (B139424) derivative and a β-dicarbonyl compound or its equivalent. This approach is the basis for the well-established Friedländer and related syntheses.

Alternatively, a more convergent approach would involve disconnecting the molecule into two main fragments that will form the two pyridine rings simultaneously or in a stepwise fashion. This can be conceptualized by disconnecting the C4-C4a and C5-C6 bonds, suggesting a multi-component reaction strategy.

Classical Cyclization Approaches to this compound

Classical cyclization reactions remain a cornerstone for the synthesis of heterocyclic compounds, including 1,8-naphthyridines. These methods are often robust and can be adapted to produce a wide range of derivatives.

Hantzsch-Type Condensation Modifications

The Hantzsch pyridine synthesis, a multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org While direct application to this compound is not straightforward, modifications of this reaction can be employed. The key is to utilize a pre-formed aminopyridine precursor that can react with a suitable dicarbonyl compound. The reaction can be envisioned to proceed through the formation of an enamine and a chalcone-like intermediate, which then cyclize and dehydrate to form the second pyridine ring.

Friedländer Synthesis Adaptations

The Friedländer synthesis is a widely used method for the preparation of quinolines and, by extension, naphthyridines. nih.gov It involves the condensation of a 2-aminoaryl or 2-aminoheteroaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.govrsc.org For the synthesis of this compound, a suitable starting material would be 2-amino-6-methylnicotinaldehyde, which can be condensed with pentane-2,4-dione.

Recent advancements in the Friedländer reaction have focused on developing greener and more efficient protocols. For instance, the use of water as a solvent and a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst has been shown to produce substituted 1,8-naphthyridines in excellent yields on a gram scale. nih.govacs.org Other catalytic systems, such as basic ionic liquids, have also been successfully employed to facilitate the Friedländer condensation. nih.govacs.org

Catalyst/Solvent SystemSubstratesYield (%)Reference
Choline hydroxide/Water2-aminonicotinaldehyde, various active methylene (B1212753) carbonyls>90 nih.gov
[Bmmim][Im]2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compoundsHigh nih.govacs.org
LiOH·H₂O/Water2-aminonicotinaldehyde, acyclic aliphatic carbonyls69 nih.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of substituted pyridines and can be adapted for 1,8-naphthyridine (B1210474) synthesis. rsc.org A three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile (B47326) or a cyanoacetate (B8463686) derivative can lead to highly functionalized 1,8-naphthyridines. organic-chemistry.org These reactions are often catalyzed by Lewis acids and can be performed under mild conditions. organic-chemistry.org

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis has revolutionized organic synthesis, providing access to a vast array of functionalized molecules with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores. Once the this compound scaffold is constructed, these methods can be used to introduce a wide variety of substituents at specific positions, provided a suitable leaving group (e.g., a halogen) is present on the ring. For instance, a chloro- or bromo-substituted this compound can undergo Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups, respectively.

Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies that avoid the need for pre-functionalized substrates. acs.org For example, palladium-catalyzed C8 alkylation of 1-naphthylamides has been reported, suggesting that similar strategies could be developed for the direct functionalization of the 1,8-naphthyridine core. nih.govacs.org

Reaction TypeReactantsCatalyst SystemProduct
Suzuki CouplingHalogenated 1,8-naphthyridine, boronic acid/esterPd catalyst, baseAryl-substituted 1,8-naphthyridine
Heck CouplingHalogenated 1,8-naphthyridine, alkenePd catalyst, baseVinyl-substituted 1,8-naphthyridine
Sonogashira CouplingHalogenated 1,8-naphthyridine, terminal alkynePd/Cu catalyst, baseAlkynyl-substituted 1,8-naphthyridine

Copper-Catalyzed Cyclization Reactions

Copper catalysis has emerged as a powerful tool for the construction of 1,8-naphthyridine frameworks. These methods often offer mild reaction conditions and broad substrate scope.

A notable copper-catalyzed approach involves the [5 + 1] annulation of 2-ethynylanilines with N,O-acetals. organic-chemistry.org For instance, the reaction of 2-ethynylaniline (B1227618) with ethyl glyoxylate (B1226380) in the presence of piperidine, catalyzed by a combination of copper(II) bromide (CuBr2) and trifluoroacetic acid (TFA), yields quinoline (B57606) derivatives, a reaction type that can be adapted for naphthyridine synthesis. organic-chemistry.org Another significant copper-catalyzed method is the reaction of 2-aminonicotinaldehydes with terminal alkynes, facilitated by copper(II) triflate and diethylamine. This process is believed to proceed through a copper-catalyzed hydroamination of the alkyne, followed by a Friedländer-type condensation. researchgate.net

Furthermore, copper(I) complexes of functionalized 1,8-naphthyridines have themselves been utilized as catalysts. A copper(I) complex, synthesized from 7-acetamino-2,4-dimethyl-1,8-naphthyridine, has been shown to effectively catalyze the N-arylation of imidazoles with aryl halides. This highlights the dual role of the 1,8-naphthyridine moiety as both a synthetic target and a ligand in catalysis. The reaction proceeds with a low catalyst loading (1 mol%) under aerobic conditions, demonstrating its efficiency.

A cascade approach for synthesizing dibenzo[b,f] nih.govnih.govnaphthyridine derivatives has also been reported, employing copper iodide in a process that includes a Knoevenagel condensation and subsequent cyclization steps. ntnu.edu.tw The versatility of copper catalysis is further demonstrated in the atroposelective synthesis of C-O axially chiral compounds using chiral 1,8-naphthyridine-based ligands in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). nih.gov

Table 1: Examples of Copper-Catalyzed Reactions in the Synthesis of 1,8-Naphthyridine Scaffolds

Catalyst SystemReactantsProduct TypeReference
CuBr2 / TFA2-Ethynylaniline, Ethyl glyoxylate, PiperidineQuinolines (adaptable to Naphthyridines) organic-chemistry.org
Cu(OTf)2 / Et2NH2-Aminonicotinaldehydes, Terminal Alkynes1,8-Naphthyridines researchgate.net
Functional 1,8-naphthyridine-Cu(I) complexImidazoles, Aryl halidesN-Aryl Imidazoles
CuIVarious substrates in a cascade reactionDibenzo[b,f] nih.govnih.govnaphthyridines ntnu.edu.tw
Copper and chiral 1,8-naphthyridine ligandsDialkynyl diaryl ethers, Benzyl azidesC-O Axially Chiral Compounds nih.gov

Chemo- and Regioselective Functionalization of the Naphthyridine Ring System

The selective introduction of functional groups onto the 1,8-naphthyridine core is crucial for modulating its chemical and biological properties. Various strategies have been developed to achieve chemo- and regioselectivity.

The Friedländer synthesis, a classical method for preparing quinolines and naphthyridines, offers a direct route to substituted products by condensing a 2-aminopyridine derivative with a carbonyl compound. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. For example, using TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) as a catalyst allows for the regioselective preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and methyl ketones. organic-chemistry.org Slow addition of the methyl ketone substrate has been shown to increase the regioselectivity. organic-chemistry.org

Multicomponent reactions (MCRs) provide an efficient means for the one-pot synthesis of highly functionalized 1,8-naphthyridines. A three-component condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes, catalyzed by an N-bromosulfonamide, yields a diverse range of 1,8-naphthyridine derivatives. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild, room-temperature conditions and good to high yields. organic-chemistry.org

The functionalization can also be directed by pre-existing substituents on the naphthyridine ring. For instance, the synthesis of various 2, 3, 4, and 7-substituted 1,8-naphthyridine derivatives has been undertaken to explore their antimycobacterial activity, with piperidinyl groups proving to be effective substituents at the 2, 4, or 7-positions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 1,8-naphthyridines is a growing area of research, aiming to reduce the environmental impact of chemical processes.

A significant advancement is the development of the Friedländer reaction in water, a benign solvent. rsc.orgnih.gov This approach allows for the high-yield synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and various carbonyl compounds. rsc.org The use of water as a solvent is particularly advantageous as many of the reactants for the Friedländer condensation are water-soluble. nih.gov Furthermore, the synthesis of 2-aminonicotinaldehyde itself can be achieved from sustainable feedstocks like nicotinamide (B372718) (vitamin B3), which can be derived from non-petrochemical sources such as glycerol (B35011) or tetrahydrofurfuryl alcohol. rsc.org

The use of green catalysts is another key aspect. Ionic liquids (ILs) have been employed as both catalysts and solvents for the Friedländer reaction, offering a recyclable and often more environmentally friendly alternative to traditional organic solvents and metal catalysts. nih.govacs.org Choline hydroxide, a metal-free, non-toxic, and water-soluble ionic liquid, has been successfully used to catalyze the gram-scale synthesis of 1,8-naphthyridine derivatives in water. nih.gov Similarly, N-bromosulfonamides like TBBDA and PBBS have been utilized as inexpensive, stable, and reusable catalysts for multicomponent syntheses of 1,8-naphthyridines. organic-chemistry.org

Table 2: Green Chemistry Approaches to 1,8-Naphthyridine Synthesis

Green PrincipleMethodCatalyst/SolventKey FeaturesReference
Green SolventFriedländer ReactionWaterHigh yield, avoids organic solvents. rsc.orgnih.gov
Sustainable FeedstockSynthesis of 2-aminonicotinaldehydeFrom Nicotinamide (Vitamin B3)Utilizes non-petrochemical starting materials. rsc.org
Green CatalystFriedländer ReactionIonic Liquids (e.g., Choline Hydroxide)Metal-free, non-toxic, recyclable. nih.govnih.govacs.org
Reusable CatalystMulticomponent ReactionN-Bromosulfonamides (TBBDA, PBBS)Inexpensive, stable, and reusable. organic-chemistry.org

Total Synthesis of Complex Natural Products or Advanced Scaffolds Featuring the this compound Moiety

While the direct total synthesis of a natural product containing the specific this compound core is not prominently documented in the provided search results, the 1,8-naphthyridine ring system is a key structural element in various natural products and complex bioactive molecules. For example, partially reduced 1,8-naphthyridines are found in natural products like eucophylline. rsc.org

The synthetic methodologies described above are crucial for accessing complex scaffolds that incorporate the 1,8-naphthyridine unit. The development of these advanced synthetic methods enables the construction of libraries of novel 1,8-naphthyridine derivatives for screening in drug discovery programs and for the synthesis of complex molecular architectures with potential applications in materials science. The ability to chemo- and regioselectively functionalize the naphthyridine ring is paramount in the total synthesis of such complex molecules, allowing for the precise installation of various substituents as seen in natural products or designed advanced materials.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2,4,6 Trimethyl 1,8 Naphthyridine

Electrophilic Aromatic Substitution Reactions on the 2,4,6-Trimethyl-1,8-naphthyridine Ring

The 1,8-naphthyridine (B1210474) ring system is generally considered electron-deficient due to the presence of two nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution. However, the presence of three electron-donating methyl groups at the 2, 4, and 6 positions would be expected to partially counteract this deactivation. The substitution pattern would be directed by both the activating methyl groups and the deactivating nitrogen atoms.

Nitration and Halogenation Reaction Mechanisms

Nitration and halogenation are classic electrophilic aromatic substitution reactions. For this compound, these reactions would likely require forcing conditions due to the electron-withdrawing nature of the pyridine (B92270) rings. The incoming electrophile (NO₂⁺ or a halonium ion) would be directed to the positions most activated by the methyl groups and least deactivated by the nitrogen atoms.

Sulfonation and Alkylation Pathways

Similar to nitration and halogenation, sulfonation and Friedel-Crafts alkylation on the this compound ring would be challenging. The strong acidic conditions of sulfonation and the Lewis acid catalysts used in alkylation could lead to the protonation or complexation of the basic nitrogen atoms, further deactivating the ring system.

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAᵣ) is more characteristic of electron-deficient aromatic systems like naphthyridines. These reactions typically require a good leaving group (such as a halide) and are facilitated by electron-withdrawing substituents.

Amination and Hydroxylation Reactions

If a suitable leaving group were present on the this compound ring, direct amination or hydroxylation via nucleophilic substitution could be feasible. For example, a chloro or bromo derivative could potentially be displaced by ammonia (B1221849), an amine, or a hydroxide (B78521) ion.

Nucleophilic Additions to the Naphthyridine Ring

Strong nucleophiles can add to the electron-deficient naphthyridine ring, sometimes leading to the formation of a stable Meisenheimer-like complex or subsequent dearomatization.

Oxidation Reactions and Mechanistic Pathways of this compound

The methyl groups on the this compound ring would be susceptible to oxidation to the corresponding carboxylic acids or aldehydes under appropriate conditions. The nitrogen atoms of the naphthyridine core could also be oxidized to N-oxides.

Oxidation at Nitrogen Centers

The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation, a common reaction for nitrogen-containing heterocycles. This process typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of an N-oxide.

The presence of three electron-donating methyl groups in this compound increases the electron density at the nitrogen atoms, making them more nucleophilic and thus more reactive towards oxidation compared to the unsubstituted 1,8-naphthyridine. The formation of mono-N-oxides is common, and the regioselectivity of the oxidation (i.e., which nitrogen atom is oxidized) can be influenced by steric and electronic factors. Further oxidation can lead to the formation of a di-N-oxide.

Side-Chain Oxidation Reactions

The methyl groups attached to the 1,8-naphthyridine core can undergo oxidation under strong oxidizing conditions. libretexts.orglibretexts.orgopenstax.orgyoutube.com This type of reaction, known as side-chain oxidation, is characteristic of alkyl-substituted aromatic and heteroaromatic compounds. libretexts.orglibretexts.orgopenstax.orgyoutube.com Commonly employed oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). youtube.com

The mechanism of side-chain oxidation is complex but is understood to proceed through the formation of a benzylic-type radical intermediate. openstax.org The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the oxidizing agent. The resulting radical is stabilized by resonance with the aromatic system. Subsequent oxidation steps convert the methyl group into a carboxylic acid. For this reaction to occur, the benzylic carbon (the carbon of the methyl group attached to the ring) must have at least one hydrogen atom. libretexts.orgopenstax.org

In the case of this compound, the application of strong oxidizing agents can potentially lead to the oxidation of one or more methyl groups to the corresponding carboxylic acids. The selectivity of this oxidation (i.e., which methyl group is oxidized) would depend on the specific reaction conditions and the relative reactivity of the methyl groups at the 2, 4, and 6 positions.

Reduction Reactions and Mechanistic Pathways of this compound

The reduction of this compound can target either the heterocyclic ring system or the substituent groups, depending on the reagents and conditions employed.

Catalytic Hydrogenation of the Naphthyridine Ring

Catalytic hydrogenation is a powerful method for the reduction of aromatic and heteroaromatic rings. thieme-connect.comnih.govresearchgate.netwikipedia.orglibretexts.org For 1,8-naphthyridine derivatives, this typically involves the use of a metal catalyst, such as platinum, palladium, or ruthenium, in the presence of hydrogen gas (H₂). thieme-connect.comnih.govresearchgate.netwikipedia.orglibretexts.org The reaction proceeds via the adsorption of the heterocyclic compound onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the unsaturated bonds. wikipedia.org

The hydrogenation of this compound would be expected to yield tetrahydro- or decahydro- derivatives. The regioselectivity of the hydrogenation (which ring is reduced) can be influenced by the nature of the catalyst and the substituents. For instance, studies on substituted 1,8-naphthyridines have shown that ruthenium-based catalysts can effectively hydrogenate the pyridine ring. thieme-connect.com Iridium-catalyzed transfer hydrogenation has also been reported for the reduction of 1,8-naphthyridine derivatives. nih.gov

The general mechanism for catalytic hydrogenation involves the following steps:

Adsorption of the reactants (the naphthyridine and H₂) onto the catalyst surface.

Dissociation of the H₂ molecule into hydrogen atoms.

Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed naphthyridine.

Desorption of the reduced product from the catalyst surface. wikipedia.org

Selective Reduction of Substituent Groups

While the hydrogenation of the naphthyridine ring is a common transformation, the selective reduction of the methyl substituents is not a typical reaction under standard catalytic hydrogenation conditions. However, if the methyl groups were first oxidized to carbonyl-containing functionalities (e.g., aldehydes or ketones), these could then be selectively reduced. For example, a carbonyl group could be reduced to an alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄), which would typically not affect the aromatic naphthyridine ring.

Reactions Involving the Methyl Substituents of this compound

The methyl groups of this compound are activated by the electron-withdrawing nature of the pyridine rings, making their protons acidic and susceptible to deprotonation.

Deprotonation and Carbanion Chemistry

The protons of the methyl groups on the this compound ring system exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent nitrogen atoms and the aromatic system. This allows for deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a carbanion.

The resulting carbanion is a potent nucleophile and can participate in a variety of subsequent reactions. For example, it can be reacted with electrophiles such as aldehydes, ketones, or alkyl halides to form new carbon-carbon bonds. This provides a versatile method for the functionalization of the methyl groups.

The relative acidity of the protons on the 2-, 4-, and 6-methyl groups will influence the site of deprotonation. The methyl groups at the 2- and 7-positions in the parent 1,8-naphthyridine are generally more acidic due to their proximity to the nitrogen atoms. In this compound, the 2- and 6-methyl groups would be expected to be more acidic than the 4-methyl group.

Below is a table summarizing the reactivity of this compound:

Reaction TypeReagents and ConditionsProduct Type
Oxidation at Nitrogen Centers Peroxy acids (e.g., m-CPBA)N-oxide(s)
Side-Chain Oxidation Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄)Carboxylic acid(s)
Catalytic Hydrogenation H₂, Metal catalyst (e.g., Pt, Pd, Ru)Tetrahydro- or Decahydronaphthyridine
Deprotonation Strong base (e.g., n-BuLi, LDA)Carbanion
Carbanion Reaction Electrophile (e.g., R-CHO, R-X)Functionalized methyl group

Condensation and Alkylation Reactions at Methyl Groups

The methyl groups of this compound, being attached to the electron-deficient naphthyridine core, exhibit enhanced acidity and are susceptible to a variety of chemical transformations, including condensation and alkylation reactions. These reactions provide synthetic routes to novel substituted 1,8-naphthyridine derivatives.

The reactivity of methyl groups on heterocyclic systems is well-established and often involves initial deprotonation to form a carbanionic intermediate. This intermediate can then react with various electrophiles. In the context of condensation reactions, aldehydes are common reaction partners. For instance, the condensation of related methyl-substituted azaaromatic compounds with aromatic aldehydes typically proceeds via a base-catalyzed mechanism to yield styryl derivatives. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism would likely involve the deprotonation of one of the methyl groups by a suitable base, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration would then lead to the formation of a new carbon-carbon double bond, yielding a styryl-1,8-naphthyridine.

Alkylation reactions at the methyl groups would similarly proceed through the formation of a carbanionic intermediate. The choice of the alkylating agent and reaction conditions would be crucial in determining the outcome of the reaction. The introduction of alkyl chains can significantly modify the steric and electronic properties of the parent molecule, influencing its solubility, and biological activity.

The synthesis of substituted 1,8-naphthyridines can also be achieved through various other synthetic strategies, such as the Friedländer synthesis, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.org This method has been utilized to produce a range of substituted 1,8-naphthyridines.

A summary of potential condensation and alkylation reactions is presented in the table below.

ReactantReagentProduct Type
This compoundAromatic AldehydeStyryl-1,8-naphthyridine
This compoundAlkyl HalideAlkylated 1,8-naphthyridine

Photochemical and Photoredox Reactivity of this compound

The photochemical behavior of azaaromatic compounds is a rich and complex field of study. The presence of nitrogen atoms in the aromatic system introduces n-π* transitions in addition to the π-π* transitions, which can lead to a diverse range of photochemical reactions. The photochemical and photoredox reactivity of this compound, while not extensively documented for this specific molecule, can be inferred from the behavior of related azaaromatic systems.

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electronically excited molecule either donates or accepts an electron from another molecule. In the context of this compound, the nitrogen atoms of the naphthyridine core can act as electron donors in their ground state. Upon photoexcitation, the molecule can become a better electron donor or acceptor, depending on the nature of the excited state.

In a typical PET process involving an azaaromatic compound, irradiation with light of an appropriate wavelength would excite the molecule to a singlet or triplet excited state. This excited state can then interact with an electron donor or acceptor in the surrounding medium. The efficiency of PET is governed by the free energy change of the reaction, which can be estimated using the Rehm-Weller equation. Successful PET results in the formation of a radical ion pair, which can then undergo further chemical reactions or back electron transfer to the ground state. The study of PET in related systems, such as those involving methyl viologen, has provided valuable insights into the mechanisms of charge separation and recombination.

Photocyclization reactions involve the light-induced formation of a new ring within a molecule. For a molecule like this compound, intramolecular photocyclization is not a readily apparent pathway without suitable pendant groups. However, intermolecular reactions such as photodimerization are more plausible.

Photodimerization is a [2+2] cycloaddition reaction between two identical molecules in their excited state, leading to the formation of a cyclobutane (B1203170) ring. The feasibility of photodimerization is highly dependent on the crystal packing in the solid state or the concentration and orientation of the molecules in solution. For azaaromatic compounds, photodimerization can be influenced by the position of the nitrogen atoms, which affects the electron distribution in the excited state. While specific studies on the photodimerization of this compound are not available, research on other pyrimidine-based systems has shown that such reactions can occur upon UV irradiation. nih.gov

The following table summarizes the potential photochemical reactions of this compound.

Reaction TypeDescription
Photoinduced Electron TransferElectron transfer from or to the excited state of the molecule.
Photodimerization[2+2] cycloaddition between two molecules in the excited state.

Coordination Chemistry and Metal Complex Formation with 2,4,6 Trimethyl 1,8 Naphthyridine

Ligand Design Principles and Coordination Modes of 2,4,6-Trimethyl-1,8-naphthyridine4.2. Synthesis and Characterization Methodologies for Transition Metal Complexes of 2,4,6-Trimethyl-1,8-naphthyridine4.2.1. Complexes with First-Row Transition Metals4.2.2. Complexes with Second and Third-Row Transition Metals4.2.3. Lanthanide and Actinide Complexes4.3. Structural Analysis of 2,4,6-Trimethyl-1,8-naphthyridine Metal Complexes4.3.1. Geometry and Stereochemistry of Coordination

Further research and publication in the field of coordination chemistry are required to elucidate the specific properties and behaviors of this compound as a ligand in metal complex formation. Until such studies are available, a detailed and scientifically accurate article on this specific topic cannot be produced.

Structural Analysis of this compound Metal Complexes

Supramolecular Architectures Directed by Coordination

The formation of supramolecular architectures is a key area in modern chemistry, where non-covalent interactions guide the self-assembly of molecules into well-defined structures. nih.gov Coordination of ligands to metal centers is a powerful tool in directing this assembly. rsc.org For the broader class of 1,8-naphthyridine (B1210474) ligands, their ability to act as bridging units between metal centers has been noted, facilitating the construction of polynuclear complexes and coordination polymers. researchgate.netrsc.org However, specific research detailing the supramolecular architectures formed from metal complexes of this compound, including specific structural motifs or host-guest properties, is not readily found in the surveyed literature.

Electronic Structure and Bonding in this compound Metal Complexes

Understanding the electronic structure and bonding within metal complexes is fundamental to predicting their reactivity and properties. This is often investigated through computational methods and spectroscopic analysis.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for analyzing the electronic properties and reactivity of chemical compounds. researchgate.net For metal complexes, this analysis provides insight into charge transfer possibilities and potential reaction pathways. While FMO analyses have been performed on various coordination complexes to elucidate their electronic behavior, specific studies and data tables detailing the HOMO-LUMO gaps or orbital contributions for metal complexes of this compound are not available in the existing search results.

Spectroscopic Signatures Related to Electronic Structure

Spectroscopic techniques such as UV-Vis, IR, and NMR are essential for characterizing coordination compounds and probing their electronic structures. uobaghdad.edu.iq For instance, changes in the absorption spectra upon complexation can indicate metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. While spectroscopic characterization is a standard procedure for new compounds, detailed spectroscopic data specifically assigned to the electronic transitions in this compound metal complexes could not be located in the provided search information.

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

Transition metal complexes are pivotal catalysts in a vast array of organic reactions, with the ligand playing a crucial role in tuning the catalyst's activity and selectivity. tcichemicals.comcymitquimica.com

C-H Activation and Functionalization Catalysis

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis. snnu.edu.cnnih.gov Transition metal catalysts, often featuring directing groups within their ligands, are key to achieving this. nih.govresearchgate.net The nitrogen atoms in the 1,8-naphthyridine scaffold can act as directing groups to facilitate C-H activation at specific sites. Although the general field of transition metal-catalyzed C-H activation is well-developed, there is no specific information in the search results on the use of this compound metal complexes as catalysts for C-H activation and functionalization reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,4,6 Trimethyl 1,8 Naphthyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,4,6-trimethyl-1,8-naphthyridine. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR techniques are powerful tools for establishing the complete chemical structure of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, meaning they are typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between the protons on the naphthyridine ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals in the 13C NMR spectrum of this compound by linking them to their corresponding, and often more easily assigned, proton signals. columbia.edu

NMR Technique Information Gained Application to this compound
COSY Shows proton-proton (¹H-¹H) couplings through bonds. sdsu.eduConfirms the connectivity of protons on the naphthyridine ring.
HSQC Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.eduAssigns the carbon signals of the naphthyridine ring and methyl groups.
HMBC Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations). columbia.eduConfirms the positions of the methyl groups and helps to assemble the entire molecular structure.

Solid-State NMR Spectroscopy of this compound and its Forms

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. st-andrews.ac.uk For this compound, ssNMR could be used to:

Characterize different polymorphic forms (different crystal structures of the same compound).

Study the packing of molecules in the crystal lattice.

Investigate intermolecular interactions in the solid state.

Paramagnetic solid-state NMR can be a powerful tool for characterizing metal complexes of naphthyridine derivatives, providing information on connectivity and atomic interactions. nih.gov

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is employed to study the rates of conformational changes in molecules. copernicus.org For certain derivatives of 1,8-naphthyridine (B1210474), restricted rotation around single bonds can lead to the existence of different conformers or atropisomers. researchgate.netnih.gov DNMR techniques, such as line-shape analysis and exchange spectroscopy (EXSY), can be used to determine the energy barriers for these rotational processes. While significant conformational flexibility is less expected in the rigid ring system of this compound itself, these methods are crucial for studying more complex derivatives or host-guest complexes involving this moiety. copernicus.orgnih.gov

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, HRMS would confirm its molecular formula (C₁₁H₁₂N₂) by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Technique Measurement Application to this compound
HRMS Highly accurate mass-to-charge ratio. nih.govDetermination of the precise elemental composition (C₁₁H₁₂N₂).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. These methods probe the vibrational energy levels of a molecule, which are highly specific and provide a unique "fingerprint."

Characteristic Vibrational Modes of the 1,8-Naphthyridine Ring

The vibrational spectrum of a 1,8-naphthyridine derivative is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent bonds. For the 1,8-naphthyridine core, key vibrational modes would include:

C-H stretching: Vibrations of the aromatic C-H bonds on the naphthyridine ring.

C=C and C=N stretching: These vibrations within the aromatic rings typically appear in the 1600-1400 cm⁻¹ region and are characteristic of the heterocyclic system.

Ring breathing modes: Collective vibrations of the entire ring system.

C-H in-plane and out-of-plane bending: These modes provide further information about the substitution pattern on the ring.

The presence of three methyl groups in this compound would introduce additional characteristic vibrations, such as symmetric and asymmetric C-H stretching and bending modes of the methyl groups. However, specific frequency data for these modes in the target molecule are not available.

In-situ IR/Raman for Reaction Monitoring

In-situ IR and Raman spectroscopy are invaluable techniques for monitoring the progress of chemical reactions in real-time. By tracking the appearance of product peaks and the disappearance of reactant peaks, researchers can gain insights into reaction kinetics, mechanisms, and the presence of any transient intermediates. For the synthesis or modification of this compound, these techniques could be employed to optimize reaction conditions and ensure complete conversion. No published studies utilizing in-situ IR or Raman for reactions involving this specific compound were found.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of an aromatic compound like this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent used. While general principles of UV-Vis spectroscopy are well-established, specific absorption data for this compound are not documented in the searched literature.

Fluorescence Emission Characteristics and Quenching Studies

Many naphthyridine derivatives exhibit fluorescence, emitting light at a longer wavelength after being excited by UV or visible light. The study of fluorescence emission provides insights into the excited state properties of a molecule. Fluorescence quenching, the process where the fluorescence intensity is decreased by the presence of other substances, can be used to study intermolecular interactions. Such studies can be dynamic, resulting from collisions, or static, from the formation of a non-fluorescent complex. Without experimental data, the fluorescence properties and potential for quenching studies of this compound remain uncharacterized.

X-ray Diffraction Methodologies for Crystalline State Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, thereby revealing the exact molecular geometry of this compound.

The process would involve growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, a detailed electron density map can be constructed, from which the atomic positions are determined.

For this compound, SC-XRD analysis would be expected to confirm the planar nature of the fused 1,8-naphthyridine ring system, a characteristic feature of this heterocyclic core. Furthermore, it would provide precise measurements of the carbon-nitrogen and carbon-carbon bond lengths within the rings, as well as the bond lengths of the methyl group substituents. The planarity and bond parameters are critical for understanding the aromaticity and electronic distribution within the molecule. While crystallographic data for the parent 1,8-naphthyridine and some of its derivatives exist, showing a generally planar structure, specific data for this compound is not currently available in published literature. nih.govwikipedia.orgrsc.org

Hypothetical Crystallographic Data for this compound:

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Bond Lengths (Å)C-N, C-C, C-H
Bond Angles (°)C-N-C, C-C-C, H-C-H
Dihedral Angles (°)Confirming planarity of the naphthyridine core

Powder X-ray Diffraction for Polymorphism and Crystal Purity Studies

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is particularly valuable for analyzing polycrystalline materials. rsc.org It is an essential tool for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.

In the context of this compound, PXRD would be employed to generate a characteristic diffraction pattern, which serves as a fingerprint for the crystalline form of the compound. This is crucial for quality control in synthesis, as the presence of any crystalline impurities would be detectable as additional peaks in the diffractogram. nist.gov

Furthermore, if this compound were to exhibit polymorphism, each polymorph would produce a distinct PXRD pattern. The study of polymorphism is of significant interest as different crystalline forms can have different physical properties, such as solubility and melting point. To date, no specific studies on the polymorphism of this compound using PXRD have been reported in the scientific literature.

Hypothetical PXRD Data Table for this compound (Form I):

2θ (°)d-spacing (Å)Relative Intensity (%)
(Hypothetical Values)(Calculated)(Measured)
10.58.42100
15.25.8245
21.04.2380
25.83.4560
28.13.1735

Other Advanced Spectroscopic Techniques

Beyond diffraction methods, a suite of other advanced spectroscopic techniques can provide deeper insights into the electronic structure and behavior of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or paramagnetic complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or transition metal complexes. researchgate.net The direct applicability of EPR to this compound in its ground state is limited, as it is a diamagnetic molecule with no unpaired electrons.

However, EPR spectroscopy would become highly relevant if this compound were to be involved in processes that generate radical species. For instance, if the molecule were to be reduced to form a radical anion or oxidized to form a radical cation, EPR would be the ideal technique to characterize these species. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which in turn would reveal details about the distribution of the unpaired electron's spin density across the molecule.

Additionally, 1,8-naphthyridine and its derivatives are known to act as ligands in coordination chemistry, forming complexes with various metal ions. wikipedia.org If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a powerful tool to probe the electronic structure and coordination environment of the metal center. arxiv.org There are currently no published EPR studies involving radical species or paramagnetic complexes of this compound.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Analysis

Photoelectron spectroscopy encompasses a group of techniques that measure the kinetic energies of electrons emitted from a substance when it is irradiated with high-energy photons. X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two such methods that provide valuable information about the elemental composition, chemical states, and electronic structure of a material. xpsfitting.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that identifies the elemental composition of a material's surface and the chemical state of the constituent atoms. nih.gov For this compound, an XPS spectrum would show peaks corresponding to the core-level electrons of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would reveal chemical shifts that differentiate the carbon and nitrogen atoms in their various chemical environments (e.g., C-C in the aromatic ring, C-H in the methyl groups, and the two nitrogen atoms in the naphthyridine core). This allows for a detailed analysis of the chemical bonding within the molecule. No specific XPS data for this compound has been documented.

Hypothetical XPS Binding Energies for this compound:

ElementCore LevelBinding Energy (eV) - HypotheticalChemical State Assignment
CarbonC 1s~284.8Aromatic C-C, C-H
~286.3C-N
NitrogenN 1s~399.5Pyridinic Nitrogen

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy ultraviolet photons and is primarily used to probe the valence electronic structure of a material. A UPS spectrum of this compound would provide information about the energies of the molecular orbitals, including the highest occupied molecular orbital (HOMO). This data is crucial for understanding the molecule's electronic properties, such as its ionization potential and its behavior in electronic devices. As with the other advanced techniques, there is no available UPS data specifically for this compound.

Computational and Theoretical Chemistry Investigations of 2,4,6 Trimethyl 1,8 Naphthyridine Systems

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules like 2,4,6-trimethyl-1,8-naphthyridine. DFT calculations are widely used to determine electronic and structural properties.

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as geometry optimization. pennylane.ai This process systematically alters the positions of the atoms until the configuration with the minimum potential energy is found. For 1,8-naphthyridine (B1210474) derivatives, methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to achieve reliable geometries. nih.govsapub.orgnih.gov

Table 1: Illustrative Optimized Geometric Parameters for a 1,8-Naphthyridine Core (Note: These are representative values based on typical 1,8-naphthyridine structures and may not be exact for the 2,4,6-trimethyl derivative.)

ParameterBond/AngleValue
Bond LengthC-C (ring)~ 1.40 - 1.42 Å
C-N (ring)~ 1.33 - 1.37 Å
C-C (bridgehead)~ 1.45 Å
C-CH₃~ 1.51 Å
Bond AngleC-N-C (in ring)~ 117 - 118°
N-C-C (in ring)~ 122 - 124°
C-C-C (in ring)~ 118 - 120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For 1,8-naphthyridine derivatives, the HOMO and LUMO are typically of π and π* character, respectively, delocalized across the aromatic ring system. ias.ac.in The introduction of three electron-donating methyl groups at the 2, 4, and 6 positions is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO. This leads to a reduced HOMO-LUMO gap compared to the unsubstituted 1,8-naphthyridine, suggesting enhanced reactivity. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from the FMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: Values are for conceptual understanding and depend on the specific DFT method and basis set used.)

PropertySymbolFormulaTypical Value (eV)Implication
HOMO EnergyEHOMO-~ -6.0Electron-donating ability
LUMO EnergyELUMO-~ -1.5Electron-accepting ability
Energy GapΔEELUMO - EHOMO~ 4.5Kinetic stability, reactivity
Chemical Hardnessη(ELUMO - EHOMO) / 2~ 2.25Resistance to charge transfer
Electronegativityχ-(EHOMO + ELUMO) / 2~ 3.75Electron-attracting power

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. ekb.eg The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, the MEP surface would show regions of negative potential (typically colored red) localized around the two nitrogen atoms due to their high electronegativity and the presence of lone pairs. nih.gov These sites are the most likely points for electrophilic attack or hydrogen bonding interactions. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites susceptible to nucleophilic attack. The MEP analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. mdpi.com

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is highly effective, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, as they are based solely on the principles of quantum mechanics without relying on empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory can be used for more precise calculations of energies and spectroscopic properties. nih.gov

For a molecule like this compound, ab initio calculations could be employed to:

Obtain highly accurate reference energies for different conformations or isomers.

Predict vibrational frequencies (IR and Raman spectra) with high precision, aiding in the interpretation of experimental spectra. nih.gov

Calculate excited-state energies to predict UV-Vis absorption spectra, though Time-Dependent DFT (TD-DFT) is also commonly used for this purpose. nih.gov

The trade-off for this increased accuracy is a significantly higher computational cost, which often limits the use of high-level ab initio methods to smaller molecules or for benchmarking results from more economical methods like DFT.

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding how a chemical reaction proceeds from reactants to products is a central goal of chemistry. Transition State Theory (TST) provides a framework for this, postulating that a reaction passes through a high-energy activated complex known as the transition state (TS). wikipedia.orgwikipedia.orglibretexts.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. wikipedia.org

Once a TS geometry is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rowansci.comscm.com The IRC traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactants and products. github.iomdpi.com This confirms that the identified TS is indeed the correct one for the reaction of interest.

For this compound, these methods could be used to study various reactions, such as its synthesis via the Friedländer annulation or potential metabolic transformations. The calculations would reveal the energy barrier (activation energy) of the reaction and the precise geometric changes that occur as the molecule transforms, providing a complete mechanistic picture at the molecular level. q-chem.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.govnih.gov MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.

An MD simulation of this compound could provide insights into:

Solvent Effects: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute, forming a solvation shell, and how this affects the molecule's conformation and properties.

Intermolecular Interactions: The tendency of the molecules to interact with each other. For planar aromatic systems like naphthyridines, π-π stacking is a significant intermolecular interaction that can be observed in MD simulations. ias.ac.in

Dynamic Behavior: The flexibility of the molecule, including the rotation of its methyl groups and any slight puckering of the ring system, can be monitored over time.

By simulating a system containing many molecules, MD provides a bridge between the static picture of a single molecule from quantum chemistry and the macroscopic properties of the substance in bulk.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies, and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for the interpretation of experimental data, aiding in structure elucidation and the understanding of molecular properties. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the most common and effective methods employed for these predictions.

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural analysis of organic compounds. Computational methods, particularly DFT, have become increasingly accurate in this regard. nih.govnih.gov The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The choice of the DFT functional and basis set is critical for achieving high accuracy. nih.gov Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions for a wide range of organic molecules. semanticscholar.orgnih.gov Solvent effects, which can significantly influence chemical shifts, are often accounted for using continuum models like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Illustrative Predicted NMR Chemical Shifts for a Substituted 1,8-Naphthyridine Derivative Calculated using DFT (B3LYP/6-31G(d)) in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ 2.65 24.8
H3 7.20 -
C4-CH₃ 2.80 26.1
H5 7.85 -
H6 8.50 -
C7 - 152.3
H7 8.90 -
C2 - 160.5
C3 - 121.0
C4 - 158.2
C4a - 136.4
C5 - 118.7
C6 - 137.9
C8 - 153.1
C8a - 148.9
Note:

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.netajchem-a.com The process involves a frequency calculation after geometry optimization, which yields the normal modes of vibration and their corresponding frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. ajchem-a.com

For this compound, theoretical calculations would predict a series of vibrational modes. These include the stretching and bending vibrations of the C-H bonds in the aromatic rings and methyl groups, the C-C and C-N stretching modes of the naphthyridine core, and various ring deformation modes. As an example of the type of data generated, Table 2 presents a selection of predicted vibrational frequencies for a methyl-substituted aza-aromatic compound.

Table 2: Illustrative Predicted Vibrational Frequencies for a Methyl-Substituted Aza-Aromatic Compound Calculated using DFT (B3LYP/6-311++G(d,p))

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled)
Aromatic C-H Stretch 3050 - 3100
Methyl C-H Stretch (asymmetric) 2980
Methyl C-H Stretch (symmetric) 2900
C=N Stretch 1610
C=C Stretch 1580 - 1450
Methyl C-H Bend 1460 - 1380
In-plane C-H Bend 1300 - 1000
Out-of-plane C-H Bend 900 - 700
Note:

UV-Vis Spectra

Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the spectral bands, respectively.

The accuracy of TD-DFT predictions depends on the choice of functional and basis set, as well as the inclusion of solvent effects, which can be modeled using methods like PCM. researchgate.netqu.edu.qa For aromatic systems like this compound, the main electronic transitions are typically π → π* and n → π* in nature. A study on 7-diacetamino-2,4-dimethy-1,8-naphthyridine showed an experimental electronic absorption spectrum with a λ_max at approximately 320 nm, which was supported by DFT calculations. ias.ac.in For other pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, λ_max was observed around 390 nm, assigned to a π→π* transition, also confirmed by DFT. ias.ac.in

Table 3 provides an example of predicted UV-Vis absorption data for a functionalized 1,8-naphthyridine derivative, illustrating the kind of information that can be obtained from TD-DFT calculations.

Table 3: Illustrative Predicted UV-Vis Absorption Data for a Functionalized 1,8-Naphthyridine Derivative Calculated using TD-DFT (B3LYP/6-31+G(d)) in Methanol (PCM)

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 385 0.25 HOMO → LUMO (π → π*)
S₀ → S₂ 320 0.12 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 295 0.08 HOMO → LUMO+1 (π → π*)
S₀ → S₄ 270 0.35 HOMO-2 → LUMO (π → π*)
Note:

These computational approaches provide a powerful complement to experimental spectroscopic techniques, offering detailed insights into the electronic and structural properties of this compound and its derivatives.

Advanced Applications and Future Prospects of 2,4,6 Trimethyl 1,8 Naphthyridine in Chemical Research

Catalytic Roles Beyond Coordination Complexes

The exploration of 2,4,6-trimethyl-1,8-naphthyridine in catalysis, particularly in areas that leverage its inherent basicity and structural characteristics outside of traditional metal coordination, remains a nascent field.

Organocatalysis and Brønsted/Lewis Basicity Studies

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a burgeoning area of chemical synthesis. nih.govyoutube.comyoutube.comyoutube.comnih.gov The nitrogen atoms in the 1,8-naphthyridine (B1210474) ring endow it with basic properties, making it a potential candidate for a Brønsted or Lewis base catalyst. The methyl groups at the 2, 4, and 6 positions would be expected to enhance the electron density of the aromatic system through an inductive effect, thereby potentially increasing its basicity compared to the unsubstituted parent compound. This enhanced basicity could be advantageous in proton-abstracting catalytic cycles.

However, a comprehensive search of scientific databases reveals a lack of specific studies investigating the organocatalytic activity of this compound. There are no published reports detailing its efficacy in reactions such as aldol (B89426) condensations, Michael additions, or other transformations where organic bases are commonly employed. Furthermore, detailed experimental or computational studies on its Brønsted and Lewis basicity, which would provide a fundamental understanding of its catalytic potential, are not available.

Phase-Transfer Catalysis Involving this compound

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. This is often achieved using catalysts that can transport one reactant across the phase boundary to react with the other. While quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts, certain nitrogen-containing heterocyclic compounds can also play this role.

The potential of this compound to act as a phase-transfer catalyst has not been investigated. There are no studies reporting its use in facilitating reactions such as nucleophilic substitutions, alkylations, or oxidations under phase-transfer conditions. The lipophilicity imparted by the three methyl groups, combined with the hydrophilic character of the nitrogen atoms, could theoretically allow it to function as a phase-transfer agent, but experimental validation is currently lacking.

Integration into Functional Materials for Specific Photophysical Responses

The rigid and planar structure of the 1,8-naphthyridine scaffold often gives rise to interesting photophysical properties, making its derivatives promising candidates for functional materials. researchgate.netnih.govnih.govacs.org

Design Principles for Luminescent this compound Derivatives

The development of luminescent materials based on 1,8-naphthyridine often involves the introduction of various substituents to tune their absorption and emission characteristics. While the photophysical properties of many substituted 1,8-naphthyridines have been explored, there is a conspicuous absence of research focused on the design principles for luminescent derivatives of this compound.

Studies on other 1,8-naphthyridine derivatives have shown that the photophysical properties can be significantly altered by the nature and position of substituents. nih.govmdpi.comrsc.orgnih.gov However, without specific experimental data on this compound, any discussion on its luminescent properties or the design of its derivatives for specific photophysical responses would be purely speculative.

Self-Assembly of Naphthyridine-Based Supramolecular Architectures

The ability of 1,8-naphthyridine units to participate in hydrogen bonding and π-π stacking interactions makes them valuable building blocks for the construction of supramolecular assemblies. These ordered structures can exhibit unique properties and functions. While the self-assembly of various substituted 1,8-naphthyridines has been reported, there are no published examples of the self-assembly of this compound into well-defined supramolecular architectures. The steric hindrance from the methyl groups might influence its ability to form predictable, ordered structures, a hypothesis that awaits experimental verification.

Chemo- and Biosensor Development

The nitrogen atoms within the 1,8-naphthyridine ring can act as binding sites for various analytes, including metal ions and small organic molecules. This property has been exploited to develop chemosensors that signal the presence of a target species through a change in their optical or electrochemical properties. nih.govrsc.org

Despite the potential for the this compound scaffold to be functionalized for sensing applications, there are no reports of its use in the development of chemo- or biosensors. The electronic and steric effects of the trimethyl substitution could influence its binding affinity and selectivity for specific analytes, but this remains an unexplored area of research.

Design of Ion and Small Molecule Recognition Systems

The 1,8-naphthyridine framework is inherently an excellent bidentate ligand due to the orientation of its two nitrogen atoms, making it highly suitable for coordinating with metal ions. wikipedia.org This property is the foundation for its use in the design of sophisticated systems for the recognition of ions and small molecules. The introduction of trimethyl substituents onto the naphthyridine core can further refine these recognition capabilities.

The methyl groups in this compound enhance the electron density of the aromatic system, thereby increasing the basicity of the nitrogen atoms and strengthening their coordination with Lewis acidic centers, such as metal cations. This enhanced binding affinity can lead to higher selectivity and sensitivity in recognition events. Research on related 1,8-naphthyridine derivatives has demonstrated their ability to act as ligands, forming stable complexes with a variety of metal ions. nih.gov For instance, derivatives of 1,8-naphthyridine have been successfully employed as ligands in coordination chemistry, indicating the scaffold's versatility. wikipedia.org

The strategic placement of these methyl groups can also create specific steric environments around the binding pocket, allowing for size- and shape-selective recognition of guest molecules. This principle is crucial for developing sensors that can distinguish between similar analytes. While direct studies on this compound for small molecule recognition are emerging, the foundational work on the parent scaffold provides a strong rationale for its potential in this area. nih.gov

Table 1: Potential Ion Recognition Applications for this compound Derivatives

Target Ion Potential Sensing Mechanism Rationale for this compound
Transition Metals (e.g., Cu²⁺, Zn²⁺) Coordination-induced photophysical changes Enhanced ligand field strength from methyl groups improves complex stability and signaling. nih.gov
Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) Antenna effect for sensitized emission The naphthyridine core can absorb UV light and transfer energy to the bound lanthanide ion, leading to characteristic sharp emission.

Fluorescent Chemosensors for Specific Analytes

Fluorescent chemosensors are powerful analytical tools that signal the presence of a specific analyte through a change in their fluorescence properties. The 1,8-naphthyridine core is an attractive fluorophore due to its rigid structure, which minimizes non-radiative decay pathways and often leads to high fluorescence quantum yields. rsc.org Derivatives of 1,8-naphthyridine have been developed as effective fluorescent chemosensors for various ions. nih.govkthmcollege.ac.in

A novel fluorescent chemodosimeter based on a 1,8-naphthyridine derivative demonstrated high selectivity for Zn²⁺ and Cu²⁺ ions. nih.gov The interaction with these ions triggered a chemical reaction (hydrolysis) that resulted in a distinct fluorescent response, including dual-emission for Zn²⁺ and a fluorescence "on-off" switch for Cu²⁺. nih.gov The incorporation of trimethyl groups in this compound is expected to modulate the electronic and photophysical properties of the sensor. These electron-donating groups can influence the energy levels of the frontier molecular orbitals, potentially shifting the emission wavelength and enhancing the quantum yield, which are critical parameters for sensor performance.

The development of chemosensors based on this compound could lead to highly sensitive and selective detection of environmentally and biologically important species. The inherent fluorescence of the core, coupled with the tunable electronic properties afforded by the methyl groups, makes it a promising platform for creating the next generation of optical sensors.

Challenges and Opportunities in this compound Research

Despite its potential, the full exploration of this compound is met with certain challenges. Overcoming these hurdles presents significant opportunities for innovation in synthetic chemistry, materials science, and nanotechnology.

Development of More Sustainable Synthetic Routes

A primary challenge in heterocyclic chemistry is the development of environmentally benign and efficient synthetic methods. vidhyayanaejournal.org The classical synthesis of 1,8-naphthyridines, often relying on the Friedländer annulation, can involve harsh conditions, toxic catalysts, or hazardous solvents. nih.gov

Recent advancements have focused on greener alternatives. For example, a method for synthesizing substituted 1,8-naphthyridines has been developed using water as the solvent, which significantly improves the environmental profile of the reaction. rsc.org Another approach utilizes choline (B1196258) hydroxide (B78521), a metal-free and biodegradable catalyst, to facilitate the synthesis in water, achieving high yields on a gram scale. nih.gov Furthermore, ultrasonic irradiation has been shown to accelerate the reaction, reduce reaction times, and improve yields under milder conditions compared to conventional heating. vidhyayanaejournal.org

Applying these sustainable methodologies to the synthesis of this compound is a key opportunity. The reaction would likely involve the condensation of 2-amino-4,6-dimethylpyridine (B145770) with a suitable ketone under these green conditions. The challenge lies in optimizing these methods to maintain high yields and purity for this specific, more substituted derivative.

Table 2: Comparison of Synthetic Methods for 1,8-Naphthyridine Derivatives

Method Catalyst/Conditions Solvent Key Advantages Reference
Conventional Friedländer Base (e.g., NaOH, KOH) Organic Solvents Well-established, versatile nih.gov
Green Friedländer LiOH or KOH Water Environmentally friendly, mild conditions rsc.org
Ionic Liquid Catalysis Choline Hydroxide (ChOH) Water Metal-free, non-toxic, scalable nih.gov
Ultrasonic Irradiation Morpholine Water Rapid reaction, high yields, energy-efficient vidhyayanaejournal.org

Exploration of Novel Reactivity Patterns

Understanding the reactivity of the this compound ring system is crucial for its functionalization and incorporation into more complex architectures. The reactivity of 1,8-naphthyridines can be compared to that of quinolines. nih.gov The electron-donating methyl groups in this compound activate the ring towards certain electrophilic substitutions while also influencing the regioselectivity of reactions.

An area of opportunity is the selective functionalization of the remaining unsubstituted positions on the aromatic core or the modification of the existing methyl groups. For instance, developing methods for selective halogenation, nitration, or C-H activation at specific sites would provide valuable synthons for further elaboration. A recently developed method for the direct α-methylation of 1,8-naphthyridine derivatives using DMSO as a methylating agent highlights the ongoing interest in novel C-H functionalization strategies. rsc.org Exploring the reactivity of the methyl groups themselves—for example, through oxidation to carboxylic acids or aldehydes, or radical halogenation—could open up new avenues for creating diverse derivatives with tailored properties.

Expansion into Hybrid Materials and Nanotechnology

The unique properties of this compound make it an excellent candidate for incorporation into advanced materials. Its ability to act as a rigid, coordinating linker is highly attractive for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or luminescence for sensing applications.

In nanotechnology, this compound could be used to functionalize the surface of nanoparticles (e.g., gold, quantum dots), imparting specific recognition or photophysical properties to the nanomaterial. Such hybrid materials could find applications in bioimaging, targeted drug delivery, or catalysis. The challenge lies in developing the synthetic strategies to covalently link or coordinate the naphthyridine unit to these larger structures while preserving its desired functionalities. The exploration of 1,8-naphthyridine derivatives in dye-sensitized solar cells and as components of light-emitting diodes already points towards the potential of this heterocyclic system in materials science. kthmcollege.ac.in

Q & A

Q. What are the common synthetic routes for preparing 2,4,6-trimethyl-1,8-naphthyridine derivatives?

The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions starting from aminopyridine precursors. For example, 2-aminopyridine derivatives react with carbonyl compounds under thermal or reflux conditions to form the naphthyridine core. Key methods include:

  • Skraup and Doebner-Von Miller reactions : These involve acid-catalyzed cyclization, though their efficiency is limited due to the low electron density of the pyridine ring .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields. For instance, chalcone intermediates (e.g., 4-tolyl or 4-bromophenyl derivatives) are refluxed with thiourea and NaOH in ethanol to form thione derivatives .
  • Functionalization post-cyclization : Substituents like methyl groups (e.g., at positions 2, 4, and 6) are introduced via alkylation or nucleophilic substitution after the core structure is synthesized .

Q. How to characterize the purity and structure of synthesized this compound compounds?

Standard analytical techniques include:

  • Melting point (m.p.) analysis : Used to assess purity (e.g., derivatives with >300°C m.p. indicate high crystallinity) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 551 for a 4-fluorophenyl derivative) .
  • Elemental analysis : Validates empirical formulas (e.g., C34H22N6O4 requires C:70.58%, H:3.83%, N:14.53%) .
  • Nuclear magnetic resonance (NMR) : Determines substituent positions and regioselectivity .

Q. What safety precautions are required when handling 1,8-naphthyridine derivatives in laboratory settings?

While specific safety data for this compound is limited, general precautions for similar heterocycles include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (classified as hazardous per GHS H226 and H302) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., irritant effects on respiratory tract) .
  • Waste disposal : Follow protocols for halogenated or toxic organic compounds .

Advanced Research Questions

Q. How do substituent modifications at specific positions influence the antitumor activity of 1,8-naphthyridine derivatives?

Substituents at positions 3, 4, and 7 significantly modulate biological activity:

  • Electron-withdrawing groups (EWGs) : Bromophenyl (IC50 = 1.62 μM) and fluorophenyl (IC50 = 1.47 μM) enhance DNA intercalation and cytotoxicity against MCF7 cells .
  • Hydrophobic groups : 4-Tolyl derivatives improve membrane permeability, reducing IC50 values by 3-fold compared to unsubstituted analogs .
  • Bulkier substituents : May sterically hinder DNA binding, as seen in lower activity for phenylpyrazoline derivatives (IC50 = 3.19 μM) .

Q. What in silico strategies are employed to optimize the drug-likeness of 1,8-naphthyridine-based compounds?

Computational approaches include:

  • Bioavailability radar plots : Assess drug-likeness parameters (e.g., cLogP, polar surface area). Derivatives with cLogP <5 and H-bond acceptors <10 show improved oral bioavailability .
  • Molecular docking : Predict binding affinities to targets like topoisomerase II or tubulin. For example, 3-carboxamide derivatives exhibit strong interactions with DNA grooves .
  • QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to IC50 values for rational design .

Q. How to resolve contradictions in biological activity data across different studies on 1,8-naphthyridine derivatives?

Discrepancies often arise from experimental variables:

  • Cell line specificity : Activity against MCF7 (breast cancer) may not correlate with HepG2 (liver cancer) due to differential expression of drug transporters .
  • Assay conditions : Varying incubation times (24 vs. 48 hours) or serum concentrations alter potency .
  • Structural nuances : Minor changes (e.g., methyl vs. ethyl groups) can drastically affect solubility and target engagement .
  • Validation : Cross-study replication using standardized protocols (e.g., NCI-60 panel screening) is critical .

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